

Fmoc-D-Arg(NO₂)-OH in therapeutic peptide development

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Compound Focus: Fmoc-D-Arg(NO₂)-OH

CAS No.: 160347-94-4

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Chemical Profile & Role in SPPS

Chemical Name: Fmoc-D-Arg(Pbf)-OH [1] **CAS Number:** Information not located in current search results

Molecular Formula: Information not located in current search results **Molecular Weight:** Information not located in current search results **Storage Conditions:** Store desiccated at -20°C; ensure low acetic acid content (<0.02%) to prevent peptide chain termination during synthesis [1]

Role in Fmoc-SPPS: This building block is essential for incorporating the D-enantiomer of arginine into peptide sequences. The **Fmoc (9-fluorenylmethyloxycarbonyl)** group protects the alpha-amino group and is removed with a base like piperidine during each synthesis cycle. The **Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)** group protects the side-chain guanidino group and is stable to base but removed with strong acid like TFA during final cleavage [1] [2].

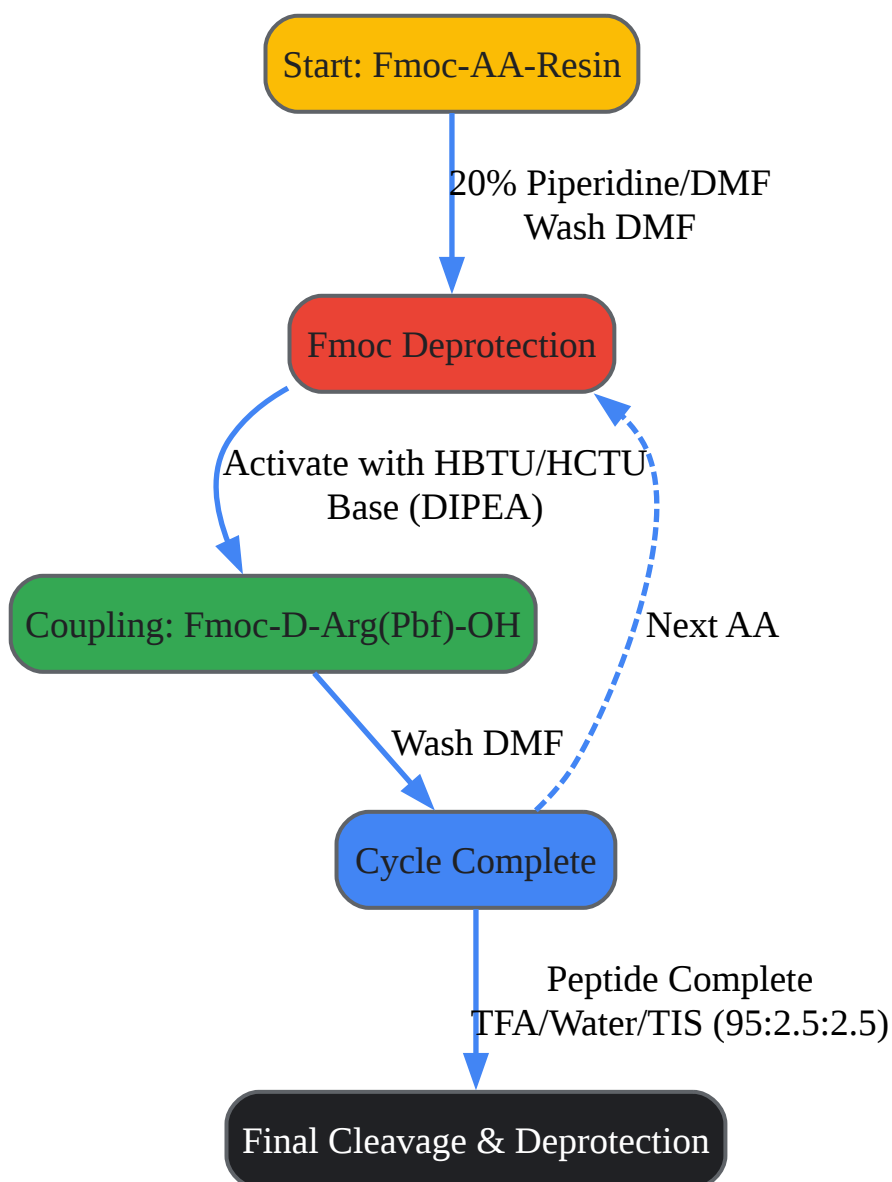
Table: Protecting Group Strategy for Fmoc-D-Arg(Pbf)-OH

Protecting Group	Protected Functional Group	Cleavage Conditions	Purpose
Fmoc	α -amino group (N α)	Base (e.g., 20% Piperidine/DMF) [3]	Temporary protection; removed in each synthesis cycle

Protecting Group	Protected Functional Group	Cleavage Conditions	Purpose
Pbf	Side-chain guanidino group	Strong Acid (e.g., TFA) [1]	Permanent protection ; removed during final global deprotection

Experimental Protocols

Here is the standard workflow for using Fmoc-D-Arg(Pbf)-OH in Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS).



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Detailed Step-by-Step Procedures

Protocol 1: Standard Coupling Procedure for Fmoc-D-Arg(Pbf)-OH [2]

- **Activate the Amino Acid:** Weigh 4 equivalents of Fmoc-D-Arg(Pbf)-OH and 3.9 equivalents of a coupling reagent like HBTU or HCTU into a reaction vessel. Dissolve in DMF.
- **Add Base:** Add 8 equivalents of a base, such as DIPEA (N,N-Diisopropylethylamine), to the mixture to activate the carboxyl group. The reaction is typically brief (1-2 minutes).
- **Couple to Resin:** Transfer the activated amino acid solution to the resin containing the growing peptide chain. Mix for 30-60 minutes to allow the coupling reaction to complete.
- **Wash:** Filter the reaction solution and wash the resin several times with DMF to remove excess reagents.

Protocol 2: Standard Fmoc Deprotection (Pre- and Post-Coupling) [3] [2]

- **Treat with Piperidine:** After coupling and washing, treat the resin with a solution of 20% (v/v) piperidine in DMF. Typically, two treatments of 5 and 10 minutes are used.
- **Wash:** Thoroughly wash the resin with DMF. The efficiency of deprotection can be monitored by the characteristic UV absorption of the dibenzofulvene-piperidine adduct [3].

Protocol 3: Final Cleavage and Global Deprotection [2]

- **Prepare Cleavage Cocktail:** Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) in a ratio of **95:2.5:2.5**.
- **Cleave from Resin:** Add the cocktail to the resin (approximately 10 mL per 1 g of resin) and mix for 2-4 hours at room temperature.
- **Precipitate and Isolate:** Filter the mixture to separate the resin. Precipitate the crude peptide in cold methyl tert-butyl ether (MTBE). Isolate the peptide pellet by centrifugation and wash several times with ether before drying.

Applications in Therapeutics

D-amino acids like D-arginine are strategically used in peptide-based drugs to enhance stability and modify activity [4].

Table: Therapeutic Applications of D-Amino Acid-Containing Peptides

Therapeutic Area	Peptide Drug (Example)	Role of D-Amino Acid / Modified Arginine
Diabetes (Type 2)	Liraglutide (GLP-1 analog) [4]	Fatty acid chain attached to lysine; D-amino acids used in other analogs to resist enzymatic degradation.
Oncology	Leuprolide (GnRH analog) [4]	Incorporates D-amino acids to enhance stability and potency for treating hormone-responsive cancers.
Infectious Disease	Enfuvirtide (HIV fusion inhibitor) [4]	Synthetic peptide mimicking viral proteins; use of D-amino acids can improve metabolic stability.

Critical Notes & Quality Control

Successful synthesis requires attention to several critical factors:

- **Quality of Building Block:** Use high-purity (>99% by HPLC) Fmoc-D-Arg(Pbf)-OH. Impurities like Fmoc-β-Ala-OH or dipeptides can be incorporated into the peptide chain. The product should have very low acetic acid content (<0.02%) and low free amine content to prevent chain termination or autocatalytic Fmoc cleavage during storage [1].
- **Aspartimide Formation:** Sequences like -Asp-Arg- can be prone to aspartimide formation, a side reaction during base treatment. Using a milder base or adding additives to the deprotection step can mitigate this risk [1].
- **Reversed-Phase HPLC Analysis:** The Fmoc group is highly fluorescent, so Fmoc-D-Arg(Pbf)-OH and its impurities can be analyzed using reversed-phase HPLC with fluorescence detection for high sensitivity [3].

Summary

Fmoc-D-Arg(Pbf)-OH is a critical building block for introducing D-arginine into therapeutic peptides. Adherence to high-quality reagents and standardized Fmoc-SPPS protocols, including HBTU/DIPEA-mediated coupling and piperidine deprotection, ensures efficient synthesis. Its application is vital for developing stable, potent peptide therapeutics like GLP-1 analogs and cancer treatments, leveraging the stability conferred by D-amino acids against enzymatic degradation [4].

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